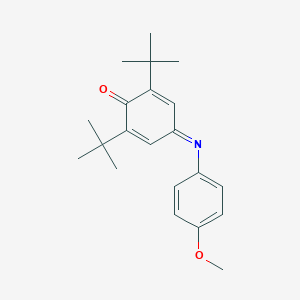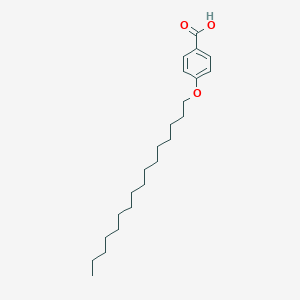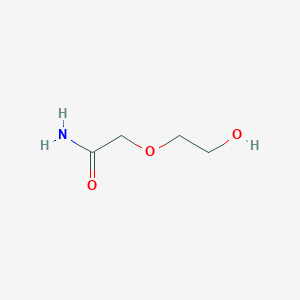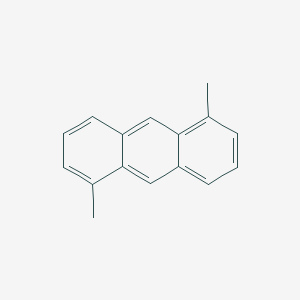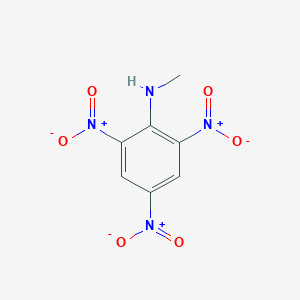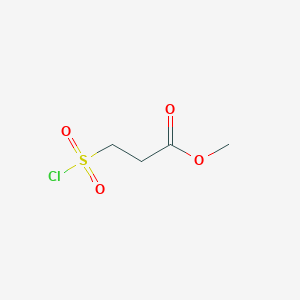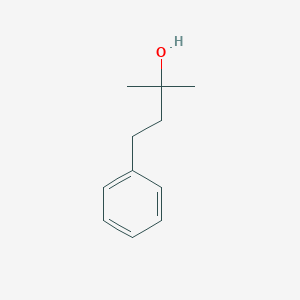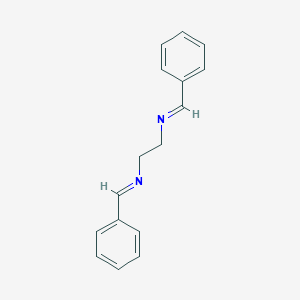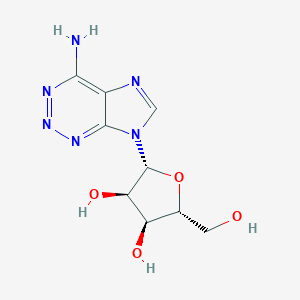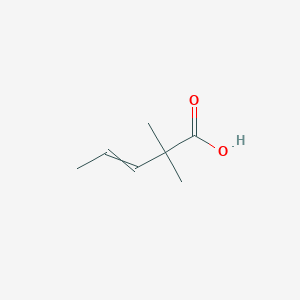
3-Pentenoic acid, 2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentenoic acid, 2,2-dimethyl- is a chemical compound that belongs to the class of unsaturated carboxylic acids. It is also known as 2,2-dimethyl-3-pentenoic acid or 2,2-dimethylpent-3-enoic acid. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Wirkmechanismus
The mechanism of action of 3-Pentenoic acid, 2,2-dimethyl- is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the palladium-catalyzed carbonylation of alkenes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pentenoic acid, 2,2-dimethyl-. However, it has been reported to exhibit antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Pentenoic acid, 2,2-dimethyl- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the lack of information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-Pentenoic acid, 2,2-dimethyl-. These include:
1. Investigation of its potential applications in asymmetric catalysis.
2. Study of its mechanism of action in various reactions.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of its potential applications in the development of new pharmaceuticals and agrochemicals.
5. Investigation of its potential as an antimicrobial agent.
In conclusion, 3-Pentenoic acid, 2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 3-Pentenoic acid, 2,2-dimethyl- can be achieved through several methods, including the reaction of 2,2-dimethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 2,2-dimethylbut-3-ene-1,4-diol with iodine in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-Pentenoic acid, 2,2-dimethyl- has been extensively studied for its potential applications in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been investigated for its potential use as a chiral ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
16642-52-7 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2,2-dimethylpent-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9) |
InChI-Schlüssel |
WMAWBFFTFBALHM-UHFFFAOYSA-N |
SMILES |
CC=CC(C)(C)C(=O)O |
Kanonische SMILES |
CC=CC(C)(C)C(=O)O |
Synonyme |
2,2-Dimethyl-3-pentenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



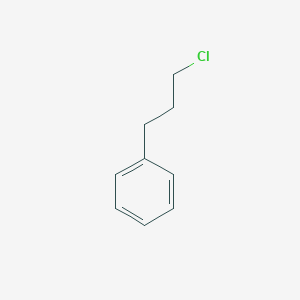
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
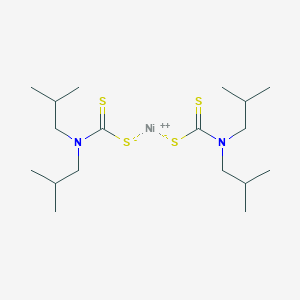
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
